3-Phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound belonging to the class of bicyclic amines. It features a bicyclic structure that includes a nitrogen atom, making it a member of the azabicycloalkane family. This compound is notable for its potential applications in medicinal chemistry, particularly as a receptor agonist in various therapeutic contexts.
The compound can be classified under heterocyclic compounds, specifically as an 8-azabicyclo[3.2.1]octane derivative. Its chemical formula is with a molecular weight of approximately 245.36 g/mol . The compound is identified by the CAS Registry Number 1211845-09-8 and has been referenced in various chemical databases and patents concerning its synthesis and applications .
The synthesis of 3-Phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. One common approach includes:
The process may involve multiple steps, including cyclization and reduction reactions to achieve the desired bicyclic structure.
The molecular structure of 3-Phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol can be represented as follows:
The compound exhibits a bicyclic framework characterized by a nitrogen atom integrated into the ring system, contributing to its pharmacological properties. The stereochemistry around the nitrogen and hydroxyl groups is crucial for its biological activity.
3-Phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol can participate in various chemical reactions typical for alcohols and amines:
These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives with improved efficacy.
The mechanism of action for 3-Phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol primarily involves its interaction with specific receptors in biological systems:
This mechanism highlights its potential therapeutic applications in managing pain and anxiety disorders.
The physical properties of 3-Phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol include:
Key chemical properties include:
Due to its pharmacological properties, 3-Phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol has potential applications in:
This compound exemplifies the intersection of organic chemistry and medicinal applications, showcasing how structural modifications can lead to significant therapeutic advancements.
The enantioselective assembly of the tropane core represents a foundational challenge in synthesizing derivatives like 3-phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol. Traditional approaches relied on chiral pool exploitation or resolution techniques using natural tropane precursors, but these suffered from limited substrate scope and inefficiency. Modern catalytic asymmetric desymmetrization strategies have revolutionized access to enantioenriched scaffolds. A pivotal advancement involves the Cu(I)-catalyzed asymmetric allylic substitution of meso-dibromocycloalkenes using organolithium reagents. This method achieves remarkable regio- and enantioselectivity (up to >99:1 dr, 99:1 er) for ring sizes spanning 5-7 members, providing versatile bromocycloalkene intermediates that can be elaborated into functionalized tropanes [2]. Complementary approaches leverage chiral phase-transfer catalysts (PTCs) or rhodium-carbenoid [4+3] cycloadditions to directly forge the bicyclic framework with excellent enantiofacial control. For instance, Rh₂(S-ptad)₄-catalyzed reactions between vinyldiazoacetates and dienes or pyrroles yield complex tropane derivatives with defined quaternary stereocenters [5] [7]. These methodologies collectively enable the synthesis of the core structure with the necessary precision for downstream functionalization at C-3 and N-8.
Method | Catalyst System | Key Features | Limitations |
---|---|---|---|
Cu(I)-Catalyzed Allylic Substitution | CuBr·SMe₂ / Phosphoramidite Ligands (e.g., L3) | High regio-/enantioselectivity (>99:1 dr, 99:1 er); Broad ring size scope (5-7) | Requires meso-precursors; Sensitive to nucleophile sterics |
Rh(II)-Carbenoid [4+3] Cycloaddition | Rh₂(S-ptad)₄ | Direct scaffold construction; Forms quaternary centers; High ee | Specialized diazo compounds required; Cost |
Chiral Phase-Transfer Catalysis (PTC) | Cinchona Alkaloid Derivatives | Mild conditions; Amenable to alkylation | Limited to specific electrophiles |
Strategic functionalization of the pre-formed enantioenriched tropane scaffold is essential for installing the 3-phenyl-3-ol and 8-propyl moieties characteristic of the target molecule. N-8 alkylation typically precedes C-3 modification due to potential interference from the basic nitrogen. Quaternization strategies involve reacting nor-tropane derivatives (e.g., 8-azabicyclo[3.2.1]octan-3-ol) with alkyl halides like propyl bromide under basic conditions (e.g., K₂CO₃, NaH). This step is generally high-yielding but requires careful control to avoid N-oxide formation or over-alkylation. Achieving the C-3 tertiary alcohol with the phenyl substituent presents greater complexity. Grignard addition to tropinone derivatives stands as a robust approach. Protecting the nitrogen (e.g., as a carbamate) allows the addition of phenylmagnesium bromide to the C-3 carbonyl, yielding the tertiary alcohol with high diastereoselectivity dictated by the existing bridge stereochemistry and conformational bias of the bicyclic system [3] [6]. Alternative routes employ aryllithium reagents or catalytic asymmetric hydroxylation, but the Grignard method remains prevalent. Subsequent deprotection steps (e.g., hydrogenolysis for N-benzyl or acidic hydrolysis for carbamates) unveil the secondary amine for the crucial N-propylation [3] [6] [9].
Desymmetrization of meso-tropinones or related symmetric precursors offers a powerful route to enantioenriched intermediates en route to the target compound. The inherent symmetry of meso-1,4-dibromocycloalk-2-enes (ring size 5-7) is disrupted via catalytic asymmetric allylic substitution (AAS). Employing Cu(I)/phosphoramidite complexes (e.g., (S,S,S)-L3) with organolithium nucleophiles achieves desymmetrization with exceptional enantioselectivity (up to 99:1 er) [2]. While this specific reaction yields bromocycloalkenes, these intermediates can undergo ring expansion or contraction and further functionalization (e.g., reductive amination, carbonyl addition) to build the tropane core with the desired C-3 aryl substituent. Notably, for seven-membered ring precursors (meso-3,7-dibromocycloheptene), an unusual ring contraction occurs upon silica gel purification, converting the initial products 9a-e into stable cyclohexene derivatives 10a-e. However, introducing a phenyl substituent (using phenyllithium and an NHC-ligated Cu(I) catalyst, e.g., imidazolium salt L12) stabilizes the seven-membered ring product 9f, allowing its isolation (83% yield, 95:5 er). This phenyl-substituted intermediate 9f represents a valuable precursor for synthesizing tropanes bearing C-3 aryl groups [2]. The absolute configuration of such intermediates, confirmed via X-ray crystallography of derived diols (e.g., 11), ensures the correct stereochemical trajectory towards targets like (1R,3r,5S)-3-phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol [2].
Substrate (Ring Size) | Nucleophile | Catalyst/Ligand | Product (Yield) | er | Notes |
---|---|---|---|---|---|
meso-3,6-Dibromocyclohexene (6) | n-BuLi | CuBr·SMe₂ / (S,S,S)-L3 | Bromocyclohexene 2d (89%) | 99:1 | Gram-scale feasible |
meso-3,5-Dibromocyclopentene (5) | MeLi | CuBr·SMe₂ / Ligand | Bromocyclopentene 7a | 96:4 | Good functional tolerance |
meso-3,7-Dibromocycloheptene (7) | PhLi | CuBr·SMe₂ / L12 (NHC) | Bromocycloheptene 9f (83%) | 95:5 | Stable phenyl analog; No ring contraction |
Direct catalytic asymmetric alkylation of pre-formed tropane scaffolds provides a convergent route to install substituents at C-3 or nitrogen with precise stereocontrol. While N-alkylation (e.g., propylation) is typically achiral due to the planar nitrogen sp² hybridization in the transition state, α-C(sp³)-H alkylation adjacent to nitrogen (effectively at C-1 or C-5 of the tropane) creates chiral centers. Phase-transfer catalysis (PTC) using cinchona-derived catalysts enables enantioselective alkylation of tropane-derived imines or activated precursors (e.g., glycinate equivalents attached to N-8) with alkyl halides, achieving high ee values [5] [8]. A groundbreaking approach employs synergistic catalysis combining Ir complexes and carbonyl catalysts (e.g., 1,8-diazafluoren-9-one, DFO) for direct α-C-H functionalization of unprotected primary alkylamines. Although primarily demonstrated with acyclic amines, this powerful strategy (involving imine formation with DFO, Ir-catalyzed allylic substitution, and 2-aza-Cope rearrangement) is conceptually adaptable to simpler bicyclic amine precursors. It offers a protecting-group-free route to chiral homoallylic amines and related structures [10]. For installing the specific C-3 phenyl group, asymmetric Friedel-Crafts alkylation or enolate alkylation of tropanone derivatives using chiral Lewis acid or organocatalysts represents a viable, though less explored, strategy [8].
Alkylation Type | Catalyst System | Electrophile | Key Outcome | References |
---|---|---|---|---|
N-Alkylation (Quaternization) | Base (K₂CO₃, NaH) | Propyl Halide | Achiral N-propylation | [3] |
α-Amino C-H Allylation | Ir(COD)₂BF₄/(R,Ra)-L6 + DFO (4) | Allylic Carbonates | Chiral homoallylic amines (up to 98% ee, 99:1 dr); Unprotected NH₂ | [10] |
Phase-Transfer Alkylation | Cinchona Alkaloid PTCs | Alkyl Halides | Enantioselective alkylation of glycinate-type tropane imines | [5] [8] |
Enolate Alkylation | Chiral Lewis Acids (e.g., Box-Cu) | Benzyl/ Allyl Halides | Potential for C-3 functionalization | [8] |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3